molecular formula C14H11ClFNO B5404460 N-benzyl-2-chloro-4-fluorobenzamide

N-benzyl-2-chloro-4-fluorobenzamide

Cat. No.: B5404460
M. Wt: 263.69 g/mol
InChI Key: LABDLZAMKXLRHZ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-4-fluorobenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel therapeutic agents for aggressive cancers. This benzamide scaffold is recognized for its potential in creating dual-target inhibitors. Research on highly analogous structures, specifically N-benzyl-2-fluorobenzamide derivatives , has demonstrated potent activity as dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). These two targets are known to synergistically drive the malignant progression of cancers such as triple-negative breast cancer (TNBC). In preclinical studies, the lead compound from this analogous series exhibited promising anti-proliferative activity, inhibition of cancer cell migration, and induction of apoptosis in MDA-MB-231 cells (a TNBC model), and also suppressed tumor growth in vivo without significant toxicity. The 2-chloro-4-fluorobenzamide moiety is a critical structural feature that can contribute to these activities. This compound is intended for research purposes only, strictly for use in laboratory settings to further explore its mechanism of action, structure-activity relationships, and potential in cancer drug discovery. It is not for diagnostic or therapeutic use. The synthesis of such compounds can be efficiently achieved in high purity through solution-phase parallel synthesis, employing methods like the KF/sucrose quenching system to remove excess electrophilic reagents.

Properties

IUPAC Name

N-benzyl-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDLZAMKXLRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Oxidation: Oxidative reactions can modify the benzyl group or the benzamide moiety, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different functional groups replacing the chloro or fluoro substituents.

    Reduction: Benzylamines or benzyl alcohols, depending on the extent of reduction.

    Oxidation: Carboxylic acids or other oxidized derivatives of the benzamide.

Scientific Research Applications

N-benzyl-2-chloro-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving protein-ligand interactions, helping to elucidate the mechanisms of action of various biological processes.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The benzyl group can also play a role in improving the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Key Observations:

For example, the trifluoromethyl group in significantly increases electronegativity compared to Cl/F . N-Substituents: The benzyl group in the target compound provides greater conformational flexibility and lipophilicity than the rigid phenyl group in or the pyridinyl group in . This flexibility may influence binding interactions in biological systems.

Physicochemical Properties: Lipophilicity: The benzyl group in this compound likely increases logP compared to phenyl-substituted analogs (e.g., ), favoring membrane permeability. Solubility: Hydroxy or amino groups (e.g., ) improve aqueous solubility via hydrogen bonding, whereas halogenated analogs (e.g., ) exhibit lower solubility.

Crystallographic and Analytical Data

Crystal structures of related compounds (e.g., ) were determined using X-ray diffraction, often refined via SHELX programs . The benzyl group’s flexibility in this compound may result in less ordered crystal packing compared to rigid analogs.

Q & A

Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

  • Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical CO₂ with co-solvents). Preparative resolution via enzymatic kinetic resolution (e.g., lipases in organic media). Absolute configuration is confirmed by VCD (Vibrational Circular Dichroism) or single-crystal X-ray analysis .

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